4-(Methylamino)pyridine-2-carboxylic acid
CAS No.: 872696-24-7
Cat. No.: VC7809989
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872696-24-7 |
|---|---|
| Molecular Formula | C7H8N2O2 |
| Molecular Weight | 152.15 g/mol |
| IUPAC Name | 4-(methylamino)pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H8N2O2/c1-8-5-2-3-9-6(4-5)7(10)11/h2-4H,1H3,(H,8,9)(H,10,11) |
| Standard InChI Key | DGQGIUNYNBRAKU-UHFFFAOYSA-N |
| SMILES | CNC1=CC(=NC=C1)C(=O)O |
| Canonical SMILES | CNC1=CC(=NC=C1)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
4-(Methylamino)pyridine-2-carboxylic acid has the molecular formula and a molar mass of 152.15 g/mol. The IUPAC name 4-(methylamino)pyridine-2-carboxylic acid reflects the substitution pattern: a methylamino group (-NHCH₃) at position 4 and a carboxylic acid (-COOH) at position 2 on the pyridine ring. The planar aromatic system creates a conjugated π-network, while the carboxylic acid and methylamino groups introduce polarity and hydrogen-bonding capacity.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| SMILES | CNC1=CC(=NC=C1)C(=O)O |
| InChIKey | DGQGIUNYNBRAKU-UHFFFAOYSA-N |
| Topological Polar Surface Area | 72.7 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
The crystal structure remains undetermined, but computational models predict a coplanar arrangement of the carboxylic acid and pyridine ring, stabilized by intramolecular hydrogen bonding between the N-H of the methylamino group and the carbonyl oxygen .
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectra of analogous pyridine-2-carboxylic acid derivatives show characteristic absorptions at:
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3300–3100 cm⁻¹ (N-H stretch of methylamino)
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1700–1680 cm⁻¹ (C=O stretch of carboxylic acid)
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1600–1580 cm⁻¹ (C=N pyridine ring vibrations) .
Nuclear magnetic resonance (NMR) data for related compounds reveal downfield shifts for the pyridine protons adjacent to electron-withdrawing groups (δ 8.5–9.0 ppm for H-3 and H-5) .
Synthesis and Derivative Development
Synthetic Routes
While no direct synthesis protocol for 4-(methylamino)pyridine-2-carboxylic acid is published, analogous compounds are synthesized via acyl chloride intermediates. A representative route involves:
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Chlorination: Treatment of 6-(methoxycarbonyl)pyridine-2-carboxylic acid with thionyl chloride () forms the corresponding acyl chloride.
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Amination: Reaction with 2-amino-N-methylpyridine derivatives under inert conditions yields monoamide products .
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Hydrolysis: Selective hydrolysis of ester groups using aqueous base generates the free carboxylic acid .
This method produces yields of 70–88% for structurally similar compounds, though regioselectivity challenges persist when introducing methyl groups at different pyridine positions .
Structural Derivatives
Key derivatives explored in medicinal chemistry include:
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5-Aminomethyl-4-arylpyridines: Substitution with dichlorophenyl groups enhances DPP-4 inhibition (e.g., 5-aminomethyl-4-(2,4-dichlorophenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide, IC₅₀ = 10 nM) .
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Metal complexes: The carboxylic acid group facilitates coordination to transition metals like Cu(II) and Fe(III), potentially useful in catalysis or antimicrobial agents .
Pharmacological Activity and Mechanism
DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) degrades incretin hormones like GLP-1, making it a therapeutic target for type 2 diabetes. Although 4-(methylamino)pyridine-2-carboxylic acid itself lacks reported activity, its aminomethyl-pyridine analogs exhibit potent inhibition:
Table 2: DPP-4 Inhibition by Selected Analogs
| Compound | DPP-4 IC₅₀ (nM) | DPP-8 IC₅₀ (nM) | Selectivity Ratio |
|---|---|---|---|
| 4e-7 (cyanomethyl-amide) | 10 | 6600 | 660:1 |
| 4e-2 (methyl-amide) | 11 | 5200 | 473:1 |
The primary amine at position 5 and the carboxylic acid at position 2 are critical for binding to DPP-4’s catalytic site. Molecular docking studies suggest the cyanomethyl group in 4e-7 forms a hydrogen bond with Ser630, a key residue in the enzyme’s active site .
Selectivity and Toxicity
Aminomethyl-pyridines show >100-fold selectivity for DPP-4 over DPP-8/9, minimizing off-target effects . Cytotoxicity assays in HeLa cells indicate low toxicity (LC₅₀ >10 μM), attributed to the compound’s inability to penetrate mammalian cell membranes efficiently.
Physicochemical and Analytical Properties
Collision Cross-Section (CCS) Data
Ion mobility spectrometry predicts CCS values for various adducts:
Table 3: Predicted CCS Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 153.06586 | 129.7 |
| [M+Na]+ | 175.04780 | 141.1 |
| [M-H]- | 151.05130 | 130.5 |
These values aid in metabolite identification during mass spectrometric analyses.
Solubility and Stability
Applications in Research
Drug Discovery
4-(Methylamino)pyridine-2-carboxylic acid serves as a building block for:
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DPP-4 inhibitors: Lead optimization has produced analogs with sub-20 nM potency .
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Anticancer agents: Pyridinecarboxylic acid derivatives exhibit topoisomerase II inhibition in preclinical models .
Coordination Chemistry
The carboxylic acid group enables chelation of metal ions. For example, Cu(II) complexes of related pyridinecarboxylates show superoxide dismutase (SOD)-mimetic activity, with IC₅₀ values of 2.5 μM in xanthine oxidase assays .
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